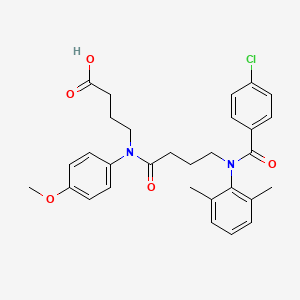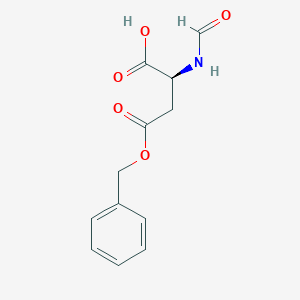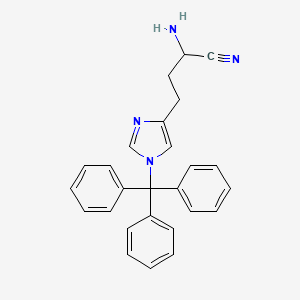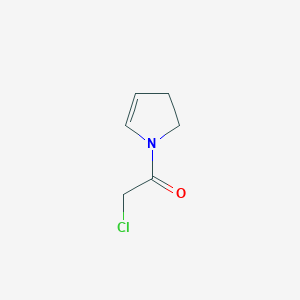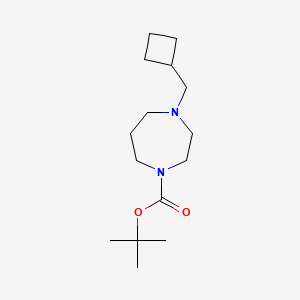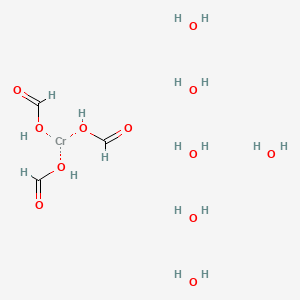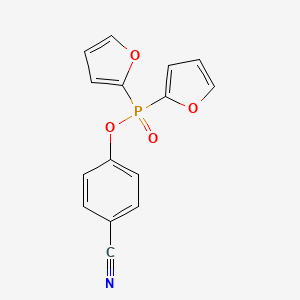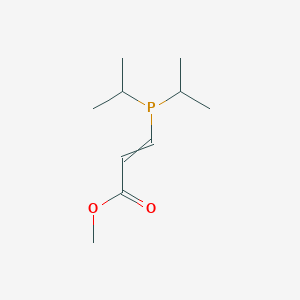
3-(Diisopropylphosphino)acrylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diisopropylphosphino)acrylic acid methyl ester is a chemical compound with the molecular formula C10H19O2P and a molecular weight of 202.23 g/mol . . This compound is of interest due to its unique structure, which includes a phosphine group attached to an acrylic acid ester.
Métodos De Preparación
The synthesis of 3-(Diisopropylphosphino)acrylic acid methyl ester typically involves the reaction of diisopropylphosphine with methyl acrylate under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
3-(Diisopropylphosphino)acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Diisopropylphosphino)acrylic acid methyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Diisopropylphosphino)acrylic acid methyl ester involves its interaction with molecular targets through its phosphine and ester groups. The phosphine group can coordinate with metal centers, facilitating catalytic processes. The ester group can undergo hydrolysis or other transformations, leading to the formation of active intermediates . These interactions are crucial for its applications in catalysis and material synthesis.
Comparación Con Compuestos Similares
3-(Diisopropylphosphino)acrylic acid methyl ester can be compared with other similar compounds, such as:
3-(Diphenylphosphino)acrylic acid methyl ester: This compound has phenyl groups instead of isopropyl groups, leading to different steric and electronic properties.
3-(Diethylphosphino)acrylic acid methyl ester: The ethyl groups in this compound result in different reactivity and solubility compared to the diisopropyl derivative.
The uniqueness of this compound lies in its specific steric and electronic properties, which make it suitable for particular applications in catalysis and material science .
Propiedades
Fórmula molecular |
C10H19O2P |
|---|---|
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
methyl 3-di(propan-2-yl)phosphanylprop-2-enoate |
InChI |
InChI=1S/C10H19O2P/c1-8(2)13(9(3)4)7-6-10(11)12-5/h6-9H,1-5H3 |
Clave InChI |
JMNDUHLVYZXFQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C=CC(=O)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




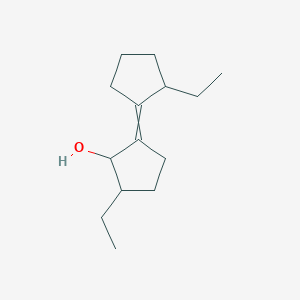
![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
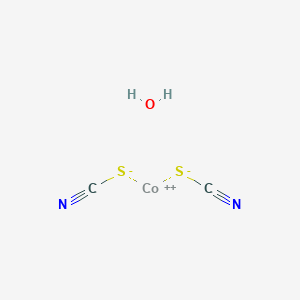
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
